6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane
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Overview
Description
6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[25]octane is a synthetic organic compound characterized by the presence of a trifluoroethyl group, an oxa-azaspiro structure, and a unique spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane typically involves the reaction of a suitable azaspiro compound with a trifluoroethylating agent. One common method involves the use of 2,2,2-trifluoroethyl trifluoromethanesulfonate as the trifluoroethylating agent. The reaction is carried out in a solvent such as dichloroethane (DCE) under controlled temperature conditions, typically around 80°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as catalytic activation of bis(2,2,2-trifluoroethyl) phosphite with Hf(IV) have been explored to improve selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroethyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions, forming new ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its spirocyclic framework can be utilized in the development of novel materials with unique properties, such as high thermal stability and resistance to degradation.
Industrial Chemistry: The compound can be used as a building block for synthesizing more complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The spirocyclic structure may also enable the compound to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound used as a solvent and reagent in organic synthesis.
2,2,2-Trifluoroethyl methacrylate: Used in the preparation of fluorinated polymers with unique surface properties.
Per- and polyfluoroalkyl substances (PFAS): A group of synthetic organofluorine compounds with multiple fluorine atoms attached to an alkyl chain.
Uniqueness
6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane is unique due to its spirocyclic structure combined with a trifluoroethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry, materials science, and industrial processes.
Properties
IUPAC Name |
6-(2,2,2-trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)5-12-3-1-7(2-4-12)6-13-7/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFUURLNVPZYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CO2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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